Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate
Description
Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its boron atom bonded to three fluorine atoms and a potassium ion, which makes it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
potassium;3-(dimethylamino)prop-1-en-2-yl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNTYSARWDFKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate typically involves the reaction of 3-(dimethylamino)prop-1-en-2-ylboronic acid with a trifluoroboronic acid derivative under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid.
Substitution: It can participate in substitution reactions where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Boronic acid derivatives.
Substitution: Various functionalized boronic acids or esters.
Scientific Research Applications
Medicinal Chemistry
Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate is utilized in the synthesis of biologically active compounds. Its ability to participate in cross-coupling reactions allows for the formation of complex molecular architectures that are crucial in drug development.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in the synthesis of various heterocycles, which are essential in pharmaceuticals. The compound was used as a coupling partner in Suzuki-Miyaura reactions to form aryl compounds with significant biological activity, showcasing its utility in developing new therapeutic agents .
Catalysis
The compound serves as a key reagent in catalytic processes, particularly in carbon-carbon bond formation reactions. It is favored for its stability and reactivity under various conditions.
Table 1: Catalytic Applications
Material Science
In material science, this compound is explored for its potential in creating functional materials such as polymers and nanomaterials. Its trifluoroborate group enhances solubility and reactivity, making it suitable for various applications.
Case Study: Polymer Synthesis
Research has indicated that this compound can be employed to synthesize polymers with enhanced mechanical properties through controlled radical polymerization techniques. The incorporation of boron into polymer backbones has been shown to improve thermal stability and electrical conductivity .
Mechanism of Action
The mechanism by which Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents. For example, in Suzuki-Miyaura coupling, the compound facilitates the formation of carbon-carbon bonds through the interaction with palladium catalysts.
Comparison with Similar Compounds
Potassium trifluoroborate
Sodium trifluoroborate
Lithium trifluoroborate
Uniqueness: Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate stands out due to its specific structural features, such as the presence of the dimethylamino group, which enhances its reactivity and stability compared to other trifluoroborate compounds.
Biological Activity
Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate, a compound with the CAS number 1357559-53-5, is an organoboron compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
Molecular Structure:
- Molecular Formula: CHBFKN
- Molecular Weight: 191.044 g/mol
- Functional Groups: Alkene, Vinyl
The compound features a trifluoroborate group, which is significant in various chemical reactions and biological applications. Its structure allows it to participate in reactions that can lead to the formation of biologically active molecules.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.
Anticancer Potential
In vitro studies have explored the cytotoxic effects of boron-containing compounds on cancer cell lines. Although direct studies on this compound are sparse, other similar organoboron compounds have demonstrated:
- Inhibition of cell proliferation in cancer cell lines such as HeLa and A549.
- Mechanisms of action involving apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
A review of literature reveals insights into the broader category of organoboron compounds and their biological implications:
Case Study: Anticancer Activity
In a notable case study involving related organoboron derivatives, researchers observed significant cytotoxic effects against breast cancer cells. The study highlighted:
- IC values indicating effective concentration levels for inhibiting cell growth.
These findings suggest that this compound may exhibit similar properties warranting further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
